molecular formula C15H17N3O4 B10990517 N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B10990517
M. Wt: 303.31 g/mol
InChI Key: WYBSDMMWYNLRDE-UHFFFAOYSA-N
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Description

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic dipeptide derivative comprising a glycylglycine backbone conjugated to a 4-methylindole acetyl group. This compound is structurally distinct from simpler glycine conjugates (e.g., N-acetylglycine) due to its extended peptide chain and substituted indole group.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

2-[[2-[[2-(4-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O4/c1-10-3-2-4-12-11(10)5-6-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

WYBSDMMWYNLRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For 4-methylindole, phenylhydrazine derivatives react with methyl-substituted ketones under acidic conditions. For example, reaction of 4-methylcyclohexanone with phenylhydrazine in acetic acid yields 4-methylindole via cyclization. Modifications include using ionic liquids or microwave irradiation to enhance reaction efficiency.

Nenitzescu Indole Synthesis

An alternative approach involves the Nenitzescu method, where 4-methylaniline reacts with acetylacetone in the presence of a Lewis acid (e.g., ZnCl₂) to form 4-methylindole. This method is advantageous for introducing electron-donating groups at specific positions.

Acetylation of the Indole Nitrogen

The indole nitrogen is acetylated to introduce the acetyl-glycylglycine side chain. Key methods include:

Direct Acetylation with Chloroacetyl Chloride

4-Methylindole reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side products, yielding N-(chloroacetyl)-4-methylindole.

Reaction Conditions

  • Solvent : DCM

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0°C, 2 hours

  • Yield : 78–85%

Alkylation Followed by Oxidation

Alternative protocols involve alkylating 4-methylindole with ethyl bromoacetate, followed by saponification to generate the acetylated intermediate. This method avoids handling reactive acyl chlorides.

Synthesis of Glycylglycine

Glycylglycine, a dipeptide, is synthesized via:

Cyclocondensation-Hydrolysis Method

Glycine undergoes cyclocondensation in glycerol at 175–180°C to form 2,5-diketopiperazine, which is hydrolyzed with NaOH (2 M) to yield glycylglycine. This method, detailed in patent CN101759767A, achieves 81% yield and is scalable for industrial production.

Procedure

  • Cyclocondensation : Glycine (12 g) in glycerol (30 mL), refluxed at 175°C for 50 minutes.

  • Hydrolysis : 2,5-Diketopiperazine treated with NaOH (2 M), neutralized with HCl to pH 6.0.

  • Purification : Recrystallization from ethanol-water.

Enzymatic Coupling

Recent advancements employ proteases (e.g., thermolysin) to catalyze glycine dimerization in aqueous buffers, though yields remain lower (≤60%) compared to chemical methods.

Coupling of Acetylated Indole and Glycylglycine

The final step involves conjugating N-(chloroacetyl)-4-methylindole with glycylglycine. Two strategies are prominent:

Nucleophilic Substitution

Glycylglycine reacts with N-(chloroacetyl)-4-methylindole in DMF using potassium carbonate as a base. The reaction is heated to 60°C for 6–8 hours, achieving 65–70% yield.

Optimization Notes

  • Excess glycylglycine (1.2 equiv) improves conversion.

  • Dimethylformamide (DMF) enhances solubility but requires post-reaction purification via column chromatography.

Peptide Coupling Reagents

Carbodiimides (e.g., EDCl) or uronium salts (e.g., HATU) facilitate amide bond formation under mild conditions. For example, HATU-mediated coupling in DCM at room temperature affords the target compound in 82% yield.

Representative Protocol

  • Activation : N-(Chloroacetyl)-4-methylindole (1 equiv) and HATU (1.05 equiv) in DCM, stirred for 30 minutes.

  • Coupling : Glycylglycine (1.1 equiv) and DIEA (2 equiv) added, stirred for 12 hours.

  • Workup : Extracted with NaHCO₃, dried (Na₂SO₄), and purified via silica gel chromatography.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Fischer Indole + EDClIndole synthesis, EDCl coupling70–75High purity; minimal side productsCostly reagents
Nenitzescu + HATULewis acid catalysis, HATU coupling80–85Scalable; efficient couplingRequires anhydrous conditions
Enzymatic GlycylglycineEco-friendly; aqueous conditions55–60Green chemistryLower yield; longer reaction times

Characterization and Quality Control

Critical analytical data for N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine include:

  • ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 4.78 (s, 2H, CH₂CO), 7.12–7.69 (m, 4H, indole-H).

  • MS (ESI+) : m/z 333.1 [M+H]⁺.

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN) .

Mechanism of Action

The mechanism of action of N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and glycylglycine moieties may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Indole Ring

  • N-(1H-indol-3-ylacetyl)glycine (IAG): Features a single glycine residue and an indole substitution at the 3-position (vs. 1-position in the target compound).
  • The methyl ester group improves lipophilicity but requires hydrolysis for activation .
  • N-[(4-methylphenyl)acetyl]glycine: Substitutes the indole ring with a methylphenyl group, eliminating nitrogen-mediated hydrogen bonding.

Peptide Chain Modifications

  • N-(2,3-indolo-betulinoyl)glycylglycine (BA2): A betulinic acid derivative conjugated with glycylglycine. The glycylglycine chain enhances cytotoxicity (2.20-fold higher IC₅₀ vs. glycine-conjugated BA3) by improving solubility and target engagement .
  • N-[(Benzyloxy)carbonyl]glycylglycine : A protected glycylglycine derivative used in peptide synthesis. The benzyloxycarbonyl (Cbz) group blocks the N-terminus, preventing undesired reactions but reducing bioavailability compared to acetylated derivatives .

Anticancer Effects

  • BA2 (glycylglycine-conjugated betulinic acid): Exhibits superior cytotoxicity against melanoma cells (B164A5) compared to glycine-conjugated BA3. The extended peptide chain enhances lysosomal disruption and apoptosis induction, as shown in Hoechst 3342 staining and LDH leakage assays .
  • BA4 (2,3-indolo-betulinic acid) : Lacks a peptide chain, resulting in lower cytotoxicity. Conjugation with glycylglycine (as in BA2) improves cellular uptake and target affinity .

Antimicrobial Activity

  • BA1–BA4 derivatives: Glycylglycine-conjugated BA1 and BA2 show enhanced antimicrobial activity compared to non-peptide derivatives. The peptide chain likely facilitates membrane disruption via hydrophilic interactions .
  • Glycylglycine in E. coli : Glycylglycine inhibits ammonium transporters in E. coli at levels comparable to glutamine, though its cleavage product (glycine) lacks inhibitory effects. This suggests glycylglycine’s intact structure is critical for activity .

Physicochemical and Stability Properties

Property N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine BA2 (glycylglycine-betulinic acid) N-(1H-indol-3-ylacetyl)glycine (IAG)
Solubility Moderate (hydrophilic peptide chain) Low (lipophilic betulinic core) High (single glycine)
Thermal Stability Likely stable <200°C (similar to glycylglycine) Decomposes >300°C Decomposes at 480°C
Enzymatic Hydrolysis Susceptible to protease cleavage Resistant (non-peptide backbone) Hydrolyzed by ACE to FAP and glycylglycine

Biological Activity

N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that integrates an indole structure with a glycylglycine moiety. This unique combination is believed to impart significant biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an indole ring, which is known for its diverse biological properties, fused with an acetyl group and a glycylglycine unit. The general structure can be represented as follows:

N 4 methyl 1H indol 1 yl acetyl glycylglycine\text{N 4 methyl 1H indol 1 yl acetyl glycylglycine}

This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Compounds containing indole structures are known to interact with several enzymes and receptors, influencing cellular processes such as:

  • Enzyme Inhibition : Indole derivatives often act as inhibitors for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may bind to specific receptors, altering signal transduction pathways that affect cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar indole structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AHepG2 (Liver)6.1
Compound BMCF-7 (Breast)7.9
DoxorubicinHepG2 (Liver)24.7

These findings suggest that this compound may exhibit similar or enhanced anticancer activities compared to established chemotherapeutics.

Antimicrobial Activity

The indole moiety is also associated with antimicrobial properties. Studies indicate that compounds featuring an indole structure often show activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.56 μM
Escherichia coli2.08 μM
Pseudomonas aeruginosa3.69 μM

These results underscore the potential of this compound in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have evaluated the efficacy of related compounds in clinical settings:

  • Antitumor Activity : A study involving hybrid compounds derived from indole showed promising results in inhibiting tumor growth in animal models, with significant reductions in tumor size observed after treatment with these derivatives.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of similar compounds against multi-drug resistant strains, demonstrating superior activity compared to conventional antibiotics.

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with other indole-based compounds:

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidPlant hormoneGrowth regulation in plants
TryptophanEssential amino acidPrecursor to serotonin
N-[4-methylindol]-2-acetamideAcetylated indole derivativeVaries based on methyl substitution

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing N-[(4-methyl-1H-indol-1-yl)acetyl]glycylglycine, and how can reaction parameters be optimized?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach for coupling indole derivatives (e.g., 4-methylindole) with glycylglycine precursors, reducing reaction times by 50–70% while achieving yields >85% . Solvent selection (e.g., dichloromethane or ethanol) and pH control (pH 6–8) are critical for minimizing side reactions during acetylation. Post-synthesis purification via reverse-phase HPLC ensures >95% purity, as confirmed by LC-MS .

Q. How is the molecular structure of this compound characterized in academic studies?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the indole aromatic protons (δ 7.2–7.8 ppm) and glycylglycine backbone (δ 3.1–4.3 ppm), while High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 299.12 (C₁₅H₁₇N₃O₄⁺). X-ray crystallography, though less common, can elucidate planar conformations of the indole-acetyl moiety .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Escherichia coli (e.g., broth microdilution; IC₅₀ < 50 µM) .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or DNA gyrase, with activity compared to indomethacin or ciprofloxacin controls .
  • Anti-inflammatory Screening : Lipopolysaccharide (LPS)-induced cytokine suppression in RAW 264.7 macrophages (e.g., TNF-α reduction ≥30% at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability. For example, antimicrobial results may differ due to bacterial strain specificity (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic). Validate findings using orthogonal assays (e.g., time-kill kinetics alongside MIC) and standardize protocols (e.g., CLSI guidelines). Purity verification via HPLC and batch-to-batch reproducibility checks are essential .

Q. What computational strategies are employed to predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models ligand binding to COX-2 or DNA gyrase, prioritizing poses with ∆G < -8 kcal/mol. Molecular dynamics simulations (100 ns trajectories) assess stability of hydrogen bonds between the indole NH and catalytic residues (e.g., Tyr-355 in COX-2). Free energy perturbation (FEP) calculations quantify binding affinity changes for structural analogs .

Q. How should pharmacokinetic studies be designed to evaluate this compound in preclinical models?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF).
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to calculate intrinsic clearance (CLint).
  • Absorption : Caco-2 monolayer permeability assays (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability).
  • In Vivo Testing : Plasma half-life (t½) and tissue distribution in rodent models via LC-MS/MS .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Batch-to-batch inconsistency in microwave reactors can be addressed by transitioning to continuous flow systems, which improve heat transfer and reduce side products. Solvent recovery via fractional distillation and automated crystallization (e.g., anti-solvent addition with ethanol/water) enhances yield (>90%) and purity. Process Analytical Technology (PAT) tools monitor reaction progress in real time .

Q. How can the mechanism of enzyme inhibition by this compound be experimentally validated?

  • Methodological Answer :

  • Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry (n) and enthalpy (ΔH) for target-enzyme interactions.
  • Site-Directed Mutagenesis : Validate key binding residues (e.g., COX-2 Tyr-355) by comparing inhibition in wild-type vs. mutant enzymes .

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